molecular formula C15H16N2O3 B1493179 Ethyl 6-(4-ethylphenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylate CAS No. 2098113-02-9

Ethyl 6-(4-ethylphenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylate

Cat. No. B1493179
CAS RN: 2098113-02-9
M. Wt: 272.3 g/mol
InChI Key: BWXXBGNPXROBOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 6-(4-ethylphenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylate (E6EPC) is an organic compound belonging to the pyridazine family of compounds. It is a colorless solid that is soluble in water and is used in a variety of scientific applications. E6EPC is a favorable compound for research and laboratory experiments due to its low toxicity and environmental impact, as well as its low cost and availability.

Scientific Research Applications

Synthesis of Novel Compounds

Research has focused on utilizing related ethyl carboxylate compounds as starting materials or intermediates in the synthesis of a wide range of heterocyclic compounds. For instance, ethyl 6-methyl-2-oxo-4-phenyl-1,2-dihydropyrimidine-5-carboxylate was used in the synthesis of new pyrido[1,2-f]pyrimidine, pyrazolo-[3,4-b]pyrido[1,2-/]pyrimidine, and other pyrimidine derivatives, demonstrating the versatility of similar structures in organic synthesis (Farag, Kheder, & Mabkhot, 2008). These methodologies often involve reactions such as Michael addition, substitution reactions, and cyclization, highlighting the utility of ethyl carboxylate compounds in constructing complex molecular architectures.

Biological Activities

Several studies have also explored the antimicrobial, herbicidal, and anticancer activities of compounds synthesized from ethyl carboxylate precursors. For example, novel pyrimidine, pyrimido[4,5-d]pyridazine, and other derivatives synthesized from related compounds have been evaluated for their antimicrobial properties, showing the potential for such chemicals in developing new therapeutic agents (Kheder, Mabkhot, & Farag, 2009). Similarly, research into 3-ethyl 2-amino-4-methyl-5-phenyl thiophene carboxylate, a structurally related compound, led to the synthesis of derivatives with reported antimicrobial activity, further supporting the role of such compounds in medicinal chemistry (Faty, Hussein, & Youssef, 2010).

properties

IUPAC Name

ethyl 3-(4-ethylphenyl)-6-oxo-1H-pyridazine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3/c1-3-10-5-7-11(8-6-10)13-9-12(14(18)17-16-13)15(19)20-4-2/h5-9H,3-4H2,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWXXBGNPXROBOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=NNC(=O)C(=C2)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 6-(4-ethylphenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 6-(4-ethylphenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylate
Reactant of Route 2
Ethyl 6-(4-ethylphenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylate
Reactant of Route 3
Reactant of Route 3
Ethyl 6-(4-ethylphenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylate
Reactant of Route 4
Ethyl 6-(4-ethylphenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylate
Reactant of Route 5
Ethyl 6-(4-ethylphenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylate
Reactant of Route 6
Reactant of Route 6
Ethyl 6-(4-ethylphenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.